molecular formula C16H21N3O3 B2610491 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide CAS No. 1351659-47-6

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Katalognummer B2610491
CAS-Nummer: 1351659-47-6
Molekulargewicht: 303.362
InChI-Schlüssel: ULVZZTWZVAYFLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription.

Wirkmechanismus

CX-5461 works by binding to the DNA in the nucleolus, which is responsible for the production of ribosomes. This binding inhibits the activity of RNA polymerase I, which is required for the transcription of ribosomal RNA. As a result, the production of ribosomes is reduced, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CX-5461 has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is responsible for regulating cell cycle arrest and apoptosis. Additionally, CX-5461 has been found to induce the expression of proinflammatory cytokines, which play a role in the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CX-5461 is its selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, CX-5461 has some limitations when used in lab experiments. It is a highly potent compound, and its effects on normal cells are not well understood. Additionally, the synthesis of CX-5461 is a complex process, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the study of CX-5461. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the effects of CX-5461 on normal cells and to identify potential side effects. Another area of research is the development of new drugs that target RNA polymerase I transcription, which may lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, CX-5461 is a promising compound with potential applications in cancer therapy. Its selectivity towards cancer cells and its ability to inhibit RNA polymerase I transcription make it a promising candidate for the development of new cancer therapies. However, further studies are needed to fully understand the biochemical and physiological effects of CX-5461 and to identify potential side effects.

Synthesemethoden

The synthesis of CX-5461 involves several steps, including the preparation of the oxazole-4-carboxamide derivative, the preparation of the cyclopropanecarboxamido derivative, and the coupling of the two derivatives. The final product is obtained through a purification process that involves recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. This compound has been found to be effective in the treatment of various types of cancer, including breast, prostate, and ovarian cancer.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h4,10,12H,1-3,5-9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZZTWZVAYFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.